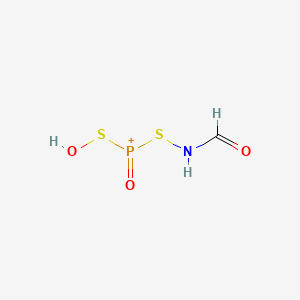
(Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium is a chemical compound with the molecular formula C_2H_6NO_2PS_2 It is known for its unique structure, which includes both sulfur and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium typically involves the reaction of formamide with a phosphorothioate compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal salt, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol and phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, phosphine oxides, thiols, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating certain diseases.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which (Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Formamidosulfanyl)(hydroxysulfanyl)oxophosphanium include:
- (Formamidosulfanyl)(hydroxysulfanyl)oxophosphonium
- (Formamidosulfanyl)(hydroxysulfanyl)oxophosphorane
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for certain applications.
Properties
CAS No. |
62453-21-8 |
|---|---|
Molecular Formula |
CH3NO3PS2+ |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
formamidosulfanyl-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/CH2NO3PS2/c3-1-2-7-6(4)8-5/h1H,(H-,2,3,5)/p+1 |
InChI Key |
CTAWKKUTTRHAOI-UHFFFAOYSA-O |
Canonical SMILES |
C(=O)NS[P+](=O)SO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















